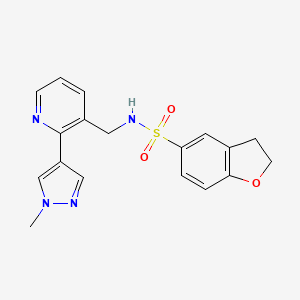
1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Acetylcholinesterase Inhibition
A study focused on synthesizing a series of compounds, including those structurally similar to "1-(2-Methoxyethyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea," to evaluate their antiacetylcholinesterase activity. The research aimed to optimize the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. This approach provided insights into designing inhibitors with high inhibitory activities by optimizing interactions with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Green Chemistry Applications
Another study demonstrated the regioselective enzymatic acylation of pharmacologically interesting nucleosides using green solvents. This work highlighted the use of 2-methyltetrahydrofuran (MeTHF), a greener substitute for THF, in biocatalyzed processes, suggesting the potential of "this compound" related compounds in environmentally friendly chemical synthesis (Simeó et al., 2009).
Inhibition of Soluble Epoxide Hydrolase
Research on 1,3-disubstituted ureas, including compounds similar to the one , explored their role as inhibitors of soluble epoxide hydrolase (sEH). These inhibitors showed improved pharmacokinetic parameters and demonstrated potential in reducing hyperalgesia in in vivo models of inflammatory pain, indicating their therapeutic potential in pain management (Rose et al., 2010).
Materials Science
A study on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents underscores the versatility of urea derivatives in medicinal chemistry. These compounds showed significant antiproliferative effects against various cancer cell lines, revealing the potential of structurally similar compounds in developing new anticancer therapies (Feng et al., 2020).
Corrosion Inhibition
In the context of materials science, Mannich bases derived from urea compounds have been investigated as corrosion inhibitors for mild steel in acidic environments. This research indicates the potential application of "this compound" in protecting metal surfaces, contributing to the development of more effective corrosion inhibitors (Jeeva et al., 2015).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O3/c1-18-9-5-14-13(17)15-11-12-3-6-16(7-4-12)8-10-19-2/h12H,3-11H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPFQYUAQWCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

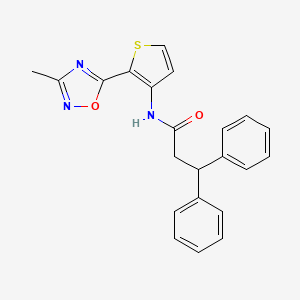

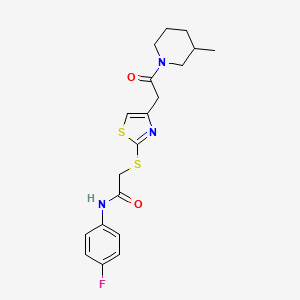
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)
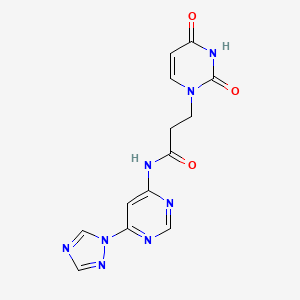

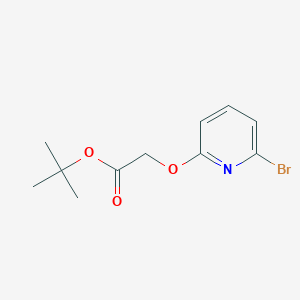
![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)
![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)


